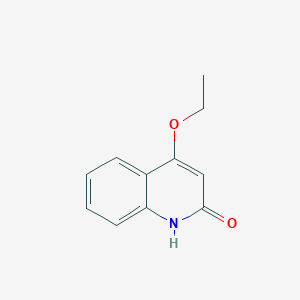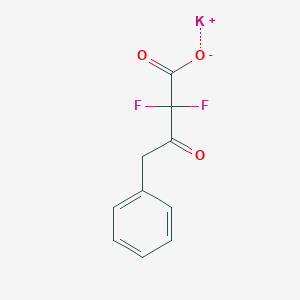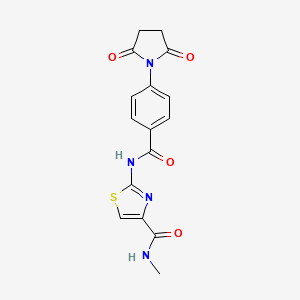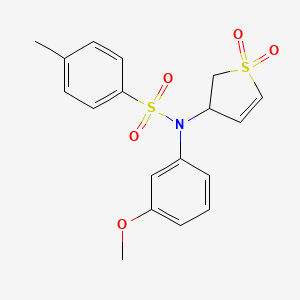
4-乙氧基喹啉-2(1H)-酮
描述
Synthesis Analysis
The synthesis of similar compounds, such as substituted 4-methoxy-1H-quinolin-2-ones, has been described in the literature . The process involves several steps, starting with the synthesis of substituted 2, 4-dichloro quinoline from aniline (substituted), with malonic acid and phosphorous-oxychloride. In the second step, the substituted 2, 4 dichloro compounds are heated with freshly prepared methanolic sodium methoxide solution to give 2, 4-dimethoxy quinoline compounds .科学研究应用
抗肿瘤应用
4-乙氧基喹啉-2(1H)-酮衍生物在抗肿瘤应用中表现出前景。一项研究表明,具有 4-(2-甲基喹唑啉-4-基)-3,4-二氢喹喔啉-2(1H)-酮支架的化合物表现出高抗增殖活性并破坏肿瘤血管,表明其作为肿瘤血管破坏剂的潜力 (Cui 等人,2017)。此外,4-氯喹啉(包括 4-乙氧基喹啉-2(1H)-酮的衍生物)已被确定为多种抗癌剂的关键合成前体 (毛等人,2014)。
合成和光谱学
该化合物也一直是合成和光谱学研究的兴趣所在。例如,探索了 2-氯-4-乙氧基喹啉(合成 2-取代喹诺酮的中间体)的区域选择性制备 (Vontobel 等人,2020)。类似地,已经进行了 4-羟基喹啉-2(1H)-酮衍生物的有效制备研究,突出了它们的生物学意义 (石田等人,2013)。
抗菌和抗氧化用途
此外,4-乙氧基喹啉-2(1H)-酮衍生物已显示出抗菌活性。使用该衍生物合成的化合物表现出有效的抗菌性能 (Murugavel 等人,2017)。乙氧基喹啉是一种相关化合物,已被用作动物饲料中的抗氧化剂,表明其在食品保鲜和安全应用中的潜力 (Blaszczyk 等人,2013)。
材料科学和缓蚀
在材料科学领域,4-乙氧基喹啉-2(1H)-酮的衍生物已被研究其缓蚀性能。例如,衍生自该分子的席夫碱化合物在酸性条件下有效抑制低碳钢腐蚀 (Khan 等人,2017)。
安全和危害
未来方向
属性
IUPAC Name |
4-ethoxy-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-10-7-11(13)12-9-6-4-3-5-8(9)10/h3-7H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDPWJYSHRMEOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)NC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxyquinolin-2(1H)-one | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(E)-but-2-enyl]-1-[(4-chlorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2762679.png)


![6-Acetyl-2-(2-((4-methoxyphenyl)thio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2762683.png)

![8-[Benzyl(methyl)amino]-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione](/img/no-structure.png)


![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2762693.png)
![2-(4-fluorophenyl)-7-[(2-thienylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2762694.png)
methanone](/img/structure/B2762695.png)
![2-[(3-Chlorophenyl)methyl]-6-[2-(dimethylamino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2762696.png)
![N-[(3-methoxyphenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2762698.png)